molecular formula C7H4ClF3N2O2 B154544 Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 175137-27-6

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B154544
CAS No.: 175137-27-6
M. Wt: 240.57 g/mol
InChI Key: VLUBJYUOPNGBOQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that has been used in the synthetic preparation and discovery of highly selective CB2 receptor agonists . The CB2 receptor is primarily found in the peripheral nervous system and immune cells, and it plays a crucial role in managing pain and inflammation .

Mode of Action

This interaction could lead to changes in the signaling pathways associated with the receptor, thereby altering the physiological responses related to pain and inflammation .

Biochemical Pathways

The compound’s interaction with the CB2 receptor may affect various biochemical pathways. For instance, it could influence the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), both of which play significant roles in inflammatory responses . By modulating these pathways, the compound could potentially exert anti-inflammatory effects .

Result of Action

The compound’s interaction with the CB2 receptor could lead to a reduction in inflammation and neuropathic pain . For instance, it has been observed to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the compound’s storage temperature could impact its stability . Additionally, factors such as pH, presence of other compounds, and the specific biological environment could potentially affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative .

Properties

IUPAC Name

methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(8)13-4(3)7(9,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUBJYUOPNGBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395175
Record name methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-27-6
Record name methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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